SST2 Receptor Binding Affinity: 3-Pyridyl Regioisomer Delivers Intermediate KD Between 2-Pal and 4-Pal Radioligands
In a direct head-to-head comparison of 177Lu-labeled DOTA-[xPal3]-LM3 somatostatin antagonists, the 3-pyridylalanine (3Pal) conjugate exhibited a saturation binding affinity (KD) of 0.15 ± 0.01 nM toward the SST2 receptor, placing it between the L-2Pal derivative (0.18 ± 0.02 nM) and the 4Pal derivative (0.11 ± 0.01 nM). The clinical reference [177Lu]Lu-DOTA-LM3 showed KD = 0.09 ± 0.02 nM [1]. These data, derived from saturation binding studies in SST2-expressing cells, reveal a reproducible regioisomeric affinity trend (L2Pal < 3Pal < 4Pal) that is relevant for radiotracer design programs seeking to modulate target engagement and biodistribution.
| Evidence Dimension | SST2 receptor binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 0.15 ± 0.01 nM (177Lu-DOTA-[3Pal3]-LM3) |
| Comparator Or Baseline | L2Pal: KD = 0.18 ± 0.02 nM; 4Pal: KD = 0.11 ± 0.01 nM; Reference LM3: KD = 0.09 ± 0.02 nM |
| Quantified Difference | 3Pal exhibits ~1.2-fold higher affinity than L2Pal and ~1.4-fold lower affinity than 4Pal; similar to clinical reference LM3 within error. |
| Conditions | Saturation binding assay in SST2 receptor-expressing cells; radioligand [177Lu]Lu-DOTA-xPal3-LM3. |
Why This Matters
Procurement of the 3-pyridyl regioisomer is essential when a specific intermediate affinity and hydrophilicity profile is required, as results cannot be extrapolated from 2-Pal or 4-Pal due to non-linear structure-activity relationships.
- [1] Mansi R, Bertarelli N, Del Pozzo L, et al. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharm Chem. 2025;10(1):35. View Source
